molecular formula C15H17BFNO3 B1408264 (2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid CAS No. 1704121-17-4

(2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid

Cat. No.: B1408264
CAS No.: 1704121-17-4
M. Wt: 289.11 g/mol
InChI Key: ZKFIGZKBIRDVKD-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity

This compound is systematically named according to IUPAC guidelines, reflecting its substituents and backbone structure. The core phenyl ring features a fluorine atom at the 2-position, a boronic acid group (-B(OH)$$2$$) at the 1-position, and an aminomethyl moiety at the 5-position, which is further substituted with a 4-methoxybenzyl group. Its molecular formula, $$ C{15}H{17}BFNO3 $$, corresponds to a molecular weight of 289.11 g/mol. The compound’s structure is characterized by:

  • A boronic acid group enabling Suzuki-Miyaura cross-coupling reactions.
  • Fluorine at the ortho position, influencing electronic properties and metabolic stability.
  • A 4-methoxybenzyl-protected amine , providing steric bulk and modulating solubility.

A summary of its chemical identity is provided in Table 1.

Table 1: Chemical Identity of this compound

Property Value/Description Source
CAS Registry Number 1704121-17-4
Molecular Formula $$ C{15}H{17}BFNO_3 $$
Molecular Weight 289.11 g/mol
IUPAC Name This compound
Key Functional Groups Boronic acid, fluorine, methoxybenzylamine

Historical Context and Discovery

The compound emerged in the early 2020s as part of efforts to develop boronic acids with tailored steric and electronic profiles for catalytic applications. Its synthesis likely evolved from methodologies for analogous structures, such as 4-methoxyphenylboronic acid (CAS 5720-07-0), a well-established reagent in Suzuki couplings. The incorporation of fluorine and a protected amine moiety represents a strategic modification to enhance stability and reactivity in demanding reaction environments. Early reports from Matrix Scientific and GlpBio highlight its availability as a specialty chemical for research, though peer-reviewed studies remain sparse.

Relevance in Contemporary Chemical Research

This compound occupies a niche in modern chemistry due to:

  • Cross-Coupling Potential : Boronic acids are pivotal in Suzuki-Miyaura reactions, and the fluorine substituent may direct regioselectivity in aryl-aryl bond formation.
  • Pharmaceutical Intermediates : The 4-methoxybenzyl group is a common protecting group in drug synthesis, suggesting utility in multi-step syntheses of bioactive molecules.
  • Materials Science : Boronic acids are exploited in sensors and covalent organic frameworks (COFs), where fluorine’s electronegativity could fine-tune material properties.

Recent patents and supplier documentation emphasize its role as a building block, though mechanistic studies are needed to fully elucidate its reactivity.

Scope and Objectives of the Review

This review systematically addresses:

  • Synthetic methodologies for preparing the compound.
  • Physicochemical properties and structural characterization.
  • Applications in organic synthesis and materials science.
  • Comparative analysis with related boronic acids (e.g., 5-[bis(4-methoxybenzyl)amino]-4-fluoro-3-methyl-2-(trifluoromethyl)phenylboronic acid).

By synthesizing fragmented data from supplier catalogs and limited academic reports, this work aims to establish a foundational understanding of the compound’s capabilities and limitations, guiding future research endeavors.

Properties

IUPAC Name

[2-fluoro-5-[[(4-methoxyphenyl)methylamino]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BFNO3/c1-21-13-5-2-11(3-6-13)9-18-10-12-4-7-15(17)14(8-12)16(19)20/h2-8,18-20H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFIGZKBIRDVKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)CNCC2=CC=C(C=C2)OC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithiation and Borylation Method

One common method for preparing fluorinated phenylboronic acids involves the reaction of a fluorinated aryl halide or aryl ether with an organolithium reagent followed by quenching with a boron electrophile such as trimethyl borate (B(OMe)3). This approach is supported by patent literature describing similar boronic acid derivatives:

  • For example, 2-chloro-6-fluoroanisole can be reacted with n-butyllithium at low temperature to generate the aryllithium intermediate, which is then treated with B(OMe)3. Subsequent aqueous acidic workup yields the corresponding fluorinated phenylboronic acid as a solid after extraction and purification.

Advantages:

  • High regioselectivity for lithiation adjacent to fluorine.
  • Direct access to boronic acid without need for transition-metal catalysis.

Considerations:

  • Requires strict anhydrous and low-temperature conditions.
  • Sensitive to protonation side reactions, which can be minimized by flow chemistry techniques.

Suzuki-Miyaura Cross-Coupling

Alternatively, Suzuki coupling of a fluorinated aryl halide with a boronic acid or boronate ester can be used to construct the boronic acid intermediate. This method is widely used for complex arylboronic acid synthesis:

  • For example, Suzuki reactions between 5-bromo-2-methylphenyl derivatives and fluorophenylboronic acids have been reported, catalyzed by Pd(0) complexes under basic conditions.

Advantages:

  • Mild reaction conditions.
  • High functional group tolerance.

Limitations:

  • Requires palladium catalysts and ligands.
  • May need further steps to convert boronate esters to boronic acids.

The key functionalization step is the introduction of the (4-methoxybenzyl)amino)methyl group at the 5-position relative to the boronic acid on the fluorophenyl ring.

Reductive Amination Approach

A common method involves reductive amination of an aldehyde-functionalized fluorophenylboronic acid intermediate with 4-methoxybenzylamine:

  • The aldehyde derivative of the fluorophenylboronic acid is reacted with 4-methoxybenzylamine in ethanol or another suitable solvent under reflux conditions for 12–24 hours.
  • The imine intermediate formed is then reduced using a mild reducing agent such as sodium cyanoborohydride or hydrogenation catalysts to yield the aminomethylated product.

This approach parallels the synthesis of related boronic acid imine derivatives reported in the literature, where aromatic aldehyde boronic acids are condensed with substituted anilines or benzylamines under reflux in ethanol to give the corresponding imines or amines after reduction.

Direct Nucleophilic Substitution

Alternatively, a halomethylated fluorophenylboronic acid intermediate (e.g., bromomethyl) can undergo nucleophilic substitution with 4-methoxybenzylamine:

  • The bromomethyl intermediate is reacted with 4-methoxybenzylamine in a polar aprotic solvent such as acetonitrile or DMF at room temperature or mild heating.
  • The reaction proceeds via nucleophilic displacement of bromide by the amine, forming the aminomethyl linkage.

This method requires prior synthesis of the halomethyl intermediate, which can be prepared by bromination of the methyl group on the fluorophenyl ring.

Purification and Isolation

Boronic acids are often purified by crystallization from suitable solvents or by extraction techniques:

  • Extraction with methyl isobutyl ketone (MIBK) has been shown to efficiently separate substituted phenylboronic acids from aqueous phases, improving yield and purity.
  • Drying under vacuum and washing with ethanol/water mixtures help remove impurities and residual solvents.

Summary Table of Preparation Methods

Step Method Reagents/Conditions Notes
Preparation of fluorophenylboronic acid Lithiation + Borylation Aryl halide + n-BuLi, B(OMe)3, acidic workup High regioselectivity, low temp needed
Suzuki-Miyaura coupling Aryl halide + boronic acid, Pd catalyst, base Mild, versatile, requires Pd catalyst
Aminomethylation Reductive amination Aldehyde intermediate + 4-methoxybenzylamine, reflux ethanol, NaBH3CN Common, mild reducing conditions
Nucleophilic substitution Halomethyl intermediate + 4-methoxybenzylamine, polar aprotic solvent Requires halomethyl precursor
Purification Extraction/crystallization Methyl isobutyl ketone extraction, ethanol/water washes Enhances yield and purity

Research Findings and Notes

  • The lithiation-borylation approach benefits from recent advances in flow chemistry, which suppress side reactions and improve yields of fluorinated phenylboronic acids.
  • Use of methyl isobutyl ketone as an extraction solvent reduces solvent complexity and increases overall yield in boronic acid isolation.
  • Reflux in ethanol for 24 hours is a standard condition for Schiff base formation between boronic aldehydes and amines, followed by reduction to the amine.
  • The Suzuki coupling method is widely applicable but may require additional steps to convert boronate esters into boronic acids.
  • Stability of the boronic acid functional group is maintained by careful control of pH and solvent conditions during purification.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

(2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid serves as a versatile building block in the synthesis of complex organic molecules. Its unique functional groups allow for the creation of various pharmaceuticals and agrochemicals.

Key Reactions:

  • Cross-Coupling Reactions: Used to synthesize biaryl compounds which are important in drug discovery.
  • Functionalization: The boronic acid group can undergo oxidation to form phenols, enhancing its utility in synthetic pathways .

Medicinal Chemistry

This compound has potential applications in developing boron-containing drugs. Boronic acids are known to exhibit biological activity, including inhibition of certain enzymes such as proteasomes and kinases.

Case Study:
Research indicates that boronic acids can act as reversible inhibitors of serine proteases, making them valuable in therapeutic contexts . The incorporation of the methoxybenzylamine moiety may enhance selectivity towards specific biological targets.

Material Science

In the field of materials science, this compound is utilized in producing advanced materials, including polymers and electronic components.

Applications:

  • Polymer Chemistry: Acts as a cross-linking agent or a monomer in the synthesis of functional polymers.
  • Electronic Materials: Its unique electronic properties make it suitable for applications in organic electronics and sensors .

Summary of Applications

Application AreaDescription
Organic SynthesisBuilding block for pharmaceuticals and agrochemicals
Medicinal ChemistryPotential drug development; enzyme inhibition
Material ScienceUsed in polymer production and electronic components

Mechanism of Action

The mechanism of action of (2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with related boronic acids:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Biological/Functional Properties Key Distinctions References
(2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid 2-F, 5-((4-methoxybenzyl)amino)methyl Not explicitly reported; inferred from analogs Combines fluoro, boronic acid, and 4-methoxybenzyl-amino groups Target compound
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid 2-phenoxymethyl with methoxyethyl HDAC inhibitor (IC₅₀ ~1 µM) Phenoxy vs. benzylamino substituent; positional isomerism affects activity
(2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid 2-F, 5-CF₃ Not reported Electron-withdrawing CF₃ vs. electron-donating methoxybenzyl group
(R)-(2-(((1-Phenylethyl)amino)methyl)phenyl)boronic acid 2-(phenylethylamino)methyl Chiral derivatizing agent (NMR enantiodiscrimination) Steric bulk of phenylethyl vs. 4-methoxybenzyl
4-(Methylthio)phenylboronic acid 4-SCH₃ Not reported Thioether vs. ether (methoxy) electronic effects
(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid 2-F, 5-methylcarbamoyl Not reported Carbamoyl (hydrogen-bonding) vs. benzylamino group

Key Findings

Substituent Position and Activity: The 2-position substitution (fluoro) is common in boronic acids for Suzuki coupling and metabolic stability . 5-position substituents critically modulate electronic and steric properties. For example, [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid () showed superior HDAC inhibition at 1 µM compared to its 4-substituted isomer, highlighting the impact of positional isomerism .

Electronic Effects :

  • The 4-methoxybenzyl group in the target compound is electron-donating, enhancing ring electron density, whereas analogs like (2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid () feature electron-withdrawing CF₃, altering reactivity and lipophilicity .

Biological Interactions: Amino-methyl groups (e.g., in ’s chiral derivatizing agent) enable hydrogen bonding, which the target compound’s 4-methoxybenzyl group may enhance via methoxy oxygen .

Synthetic and Analytical Considerations :

  • Complex substituents (e.g., 4-methoxybenzyl) may complicate synthesis and purification compared to simpler analogs like methyl phenyl boronic acid (). Detection methods (e.g., LC-MS/MS) must account for molecular weight and fragmentation patterns .

Biological Activity

(2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid, identified by CAS No. 1704121-17-4, is a boronic acid derivative that has gained attention for its potential biological activities, particularly in medicinal chemistry. This compound features a boronic acid functional group, a fluorine atom, and a methoxybenzylamine moiety, which contribute to its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its involvement in the Suzuki–Miyaura cross-coupling reaction , a pivotal method in organic synthesis for forming carbon-carbon bonds. This reaction typically requires a palladium catalyst and a base, with the compound acting as a key intermediate in synthesizing more complex molecules, including pharmaceuticals.

Target Enzymes

Recent studies have explored the inhibitory effects of boronic acids on various enzymes, including SARS-CoV-2 main protease (Mpro) . In vitro assays demonstrated that derivatives of boronic acids can inhibit Mpro activity by approximately 23% at concentrations of 20 μM, indicating their potential as antiviral agents .

Antiviral Activity

Research has shown that this compound may serve as an effective inhibitor against SARS-CoV-2's Mpro. The selectivity for Mpro over other proteases suggests that modifications to the compound can enhance its efficacy against viral targets while minimizing off-target effects .

Other Biological Activities

This compound is also being investigated for its role in developing boron-containing drugs and as a probe for studying various biological processes. Its ability to form stable interactions with biological macromolecules positions it as a candidate for further pharmacological studies .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related boronic acids:

  • Inhibition of SARS-CoV-2 Proteases :
    • A series of amido boronic acids were synthesized and tested against recombinant Mpro. Results indicated that structural modifications significantly influenced inhibitory potency, with some compounds achieving notable selectivity .
  • Pharmacokinetics :
    • Boronic acids are generally stable and can be readily synthesized, making them suitable for drug development. Their pharmacokinetic profiles are being optimized to enhance metabolic stability and solubility, crucial factors for effective therapeutic agents .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Study Target Activity Concentration Inhibition (%)
SARS-CoV-2 MproInhibitory effect20 μM≈ 23%
General enzymatic assaysVarious enzyme interactionsVariesNot specified
Organic synthesisBuilding block for pharmaceuticalsN/AN/A

Q & A

Q. What are the optimal synthetic routes for this boronic acid, considering amine-boronic acid compatibility?

The synthesis typically involves reductive amination between (4-methoxybenzyl)amine and a fluorophenyl aldehyde precursor, followed by boronic acid introduction. Key steps include:

  • Using NaBH3_3CN as a reducing agent in anhydrous methanol under nitrogen to stabilize intermediates .
  • Sequential addition of aldehyde precursors to minimize side reactions (e.g., imine hydrolysis) .
  • Purification via reverse-phase HPLC to isolate the product (67% yield) . Challenges include avoiding boroxine formation during drying, requiring careful temperature control .

Q. How can purification challenges (e.g., silica binding, boroxine formation) be mitigated?

  • Silica Binding : Replace silica gel chromatography with reverse-phase HPLC, as irreversible binding to silica is common for boronic acids .
  • Boroxine Prevention : Conduct reactions under inert atmospheres and avoid prolonged heating. Use biphasic solvent systems (e.g., ethyl acetate/water) during workup to isolate the boronic acid .

Q. Which spectroscopic techniques are critical for structural validation?

  • NMR : 1^1H and 13^{13}C NMR confirm the presence of the fluorophenyl, methoxybenzyl, and boronic acid moieties. Key signals include δ 3.76 ppm (methoxy) and δ 7.08–7.93 ppm (aromatic protons) .
  • IR : B-O stretching (~1350 cm1^{-1}) and NH bending (~1600 cm1^{-1}) verify boronic acid and amine groups .
  • Mass Spectrometry : High-resolution MS ensures molecular weight accuracy (e.g., [M+H]+^+ at m/z 318.12) .

Advanced Research Questions

Q. How does the compound’s boronic acid moiety enhance its role in Rh-catalyzed C–C bond activation?

The boronic acid acts as a transmetalation partner in Rh-catalyzed cross-couplings. Key factors:

  • Electron-withdrawing fluorine substituents increase Lewis acidity, accelerating transmetalation .
  • The methoxybenzyl group stabilizes intermediates via π-π interactions, as seen in analogous aryl ketone couplings (yields >80%) .
  • Catalyst selection (e.g., Rh(PPh3_3)3_3Cl vs. [Rh(C2_2H4_4)2_2Cl]2_2) depends on substrate steric demands .

Q. What LC-MS/MS parameters ensure sensitive detection of genotoxic impurities (e.g., carboxy phenyl boronic acid)?

  • Column : C18 stationary phase with 0.1% formic acid in water/acetonitrile gradient .
  • Detection : MRM transitions (e.g., m/z 179→135 for carboxy phenyl boronic acid) at LOD 0.1 ppm and LOQ 0.3 ppm .
  • Validation : Linearity (R2^2 > 0.999), recovery (95–105%), and robustness (±2% retention time shift) per ICH guidelines .

Q. How does the fluorophenyl group’s electronic profile affect Suzuki-Miyaura coupling efficiency?

  • The fluorine atom’s -I effect enhances electrophilicity at the boron center, improving oxidative addition to Pd(0) .
  • Steric hindrance from the methoxybenzyl group may reduce coupling yields with bulky aryl halides, necessitating optimized ligand systems (e.g., SPhos) .

Q. What computational methods predict mutagenicity risks of boronic acid impurities?

  • QSAR Models : Evaluate structural alerts (e.g., α,β-unsaturated esters) using software like Derek Nexus .
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilicity, a key mutagenicity driver .

Q. How can cross-reactivity with structural analogs be minimized in biochemical assays?

  • Selective Quenching : Add competing diols (e.g., mannitol) to block nonspecific boronic acid-carbohydrate binding .
  • pH Optimization : Perform assays at pH 8.5–9.0 to enhance boronate ester formation specificity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid
Reactant of Route 2
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(2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid

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